6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 878160-17-9
VCID: VC11715168
InChI: InChI=1S/C10H12N2O3/c1-12-7-3-6(11)8(14-2)4-9(7)15-5-10(12)13/h3-4H,5,11H2,1-2H3
SMILES: CN1C(=O)COC2=C1C=C(C(=C2)OC)N
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 878160-17-9

Cat. No.: VC11715168

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one - 878160-17-9

Specification

CAS No. 878160-17-9
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 6-amino-7-methoxy-4-methyl-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C10H12N2O3/c1-12-7-3-6(11)8(14-2)4-9(7)15-5-10(12)13/h3-4H,5,11H2,1-2H3
Standard InChI Key VMLABVHRKWDMOF-UHFFFAOYSA-N
SMILES CN1C(=O)COC2=C1C=C(C(=C2)OC)N
Canonical SMILES CN1C(=O)COC2=C1C=C(C(=C2)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazinone core, comprising a benzene ring fused to a 1,4-oxazine moiety. Key substituents include a methoxy group at position 7, an amino group at position 6, and a methyl group at position 4. The IUPAC name, 6-amino-7-methoxy-4-methyl-1,4-benzoxazin-3-one, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
CAS No.878160-17-9
Molecular FormulaC10H12N2O3\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight208.21 g/mol
SMILESCN1C(=O)COC2=C1C=C(C(=C2)OC)N
InChIKeyVMLABVHRKWDMOF-UHFFFAOYSA-N

The presence of both electron-donating (methoxy, amino) and electron-withdrawing (oxazinone) groups confers unique electronic properties, influencing its reactivity and solubility.

Synthesis and Manufacturing

General Synthetic Strategies

Benzoxazinones are commonly synthesized via cyclization reactions. For 6-amino-7-methoxy-4-methyl derivatives, two primary routes are proposed:

Cyclization of 2-Aminophenol Derivatives

A widely used method involves reacting substituted 2-aminophenols with chloroacetyl chloride under basic conditions. For example, Shridhar et al. reported a one-step synthesis of 1,4-benzoxazinones using 2-aminophenol and chloroacetyl chloride in methylisobutylketone (MIBK) with sodium bicarbonate . Adapting this approach, the target compound could be synthesized by starting with 2-amino-4-methoxy-5-methylphenol:

2-Amino-4-methoxy-5-methylphenol+ClCH2COClBase6-Amino-7-methoxy-4-methyl-2H-benzoxazin-3-one+HCl\text{2-Amino-4-methoxy-5-methylphenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{6-Amino-7-methoxy-4-methyl-2H-benzoxazin-3-one} + \text{HCl}

This method typically yields 70–80% under optimized conditions .

Reductive Cyclization of Nitro Ethers

Nitro ethers, such as 2-(2-nitrophenoxy)acetonitriles, can be reduced using Fe/AcOH or Zn/NH4_4Cl to form benzoxazinones. For instance, Ramesh et al. demonstrated the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts to yield 2H-1,4-benzoxazin-3-ones in high yields .

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard for purity assessment. Mobile phases often consist of acetonitrile/water mixtures.

  • TLC: Silica gel plates with ethyl acetate/hexane eluents (3:7) can monitor reaction progress .

Spectroscopic Analysis

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 208.21 [M+H]+^+.

  • X-ray Crystallography: Single-crystal analysis confirms the planar benzoxazinone ring and substituent orientations .

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